molecular formula C13H16N2O3 B12623165 (2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine CAS No. 920799-00-4

(2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine

Katalognummer: B12623165
CAS-Nummer: 920799-00-4
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: OOIQGFLBWNLAJF-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine is a chemical compound characterized by its morpholine ring substituted with a 4-nitrophenyl group and a prop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the reaction of morpholine with 4-nitrobenzaldehyde and allyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)thiomorpholine: Similar structure but with a thiomorpholine ring.

Uniqueness

(2S)-2-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholine is unique due to its specific combination of functional groups and ring structure

Eigenschaften

CAS-Nummer

920799-00-4

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

(2S)-2-(4-nitrophenyl)-4-prop-2-enylmorpholine

InChI

InChI=1S/C13H16N2O3/c1-2-7-14-8-9-18-13(10-14)11-3-5-12(6-4-11)15(16)17/h2-6,13H,1,7-10H2/t13-/m1/s1

InChI-Schlüssel

OOIQGFLBWNLAJF-CYBMUJFWSA-N

Isomerische SMILES

C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

C=CCN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.